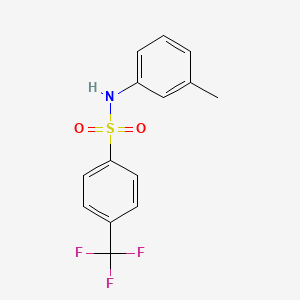

N-(3-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C14H12F3NO2S |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

N-(3-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C14H12F3NO2S/c1-10-3-2-4-12(9-10)18-21(19,20)13-7-5-11(6-8-13)14(15,16)17/h2-9,18H,1H3 |

InChI Key |

ZBGIWAZLDQFJQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

N-(3-Methylphenyl)-4-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide functional group attached to a trifluoromethyl and a methylphenyl moiety. The synthesis of similar sulfonamide derivatives has been explored extensively, often utilizing acid-catalyzed methods or microwave-assisted techniques for efficiency and yield improvements .

Sulfonamides are known to exhibit various biological activities, primarily through their interactions with biological macromolecules. The following mechanisms have been identified for compounds in this class:

- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrases, which play critical roles in physiological processes including acid-base balance and fluid secretion .

- Calcium Channel Modulation : Certain derivatives have shown effects on cardiovascular parameters by modulating calcium influx in vascular tissues, indicating potential applications in treating hypertension .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer cells), by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Cardiovascular Effects

Research involving isolated rat heart models indicated that certain sulfonamide derivatives can significantly impact perfusion pressure and coronary resistance. For instance, compounds similar to this compound were shown to decrease perfusion pressure through calcium channel inhibition, suggesting their potential utility in cardiovascular therapeutics .

Case Studies

- Study on Perfusion Pressure : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that specific derivatives led to decreased coronary resistance and altered perfusion dynamics, underscoring their pharmacological significance .

- Anticancer Activity Evaluation : In another study, several sulfonamide derivatives were assessed for their cytotoxic effects against cancer cell lines. The results revealed that certain compounds exhibited significant tumor-specificity and inhibited microtubule assembly at concentrations as low as 20 µM .

Table 1: Summary of Biological Activities of Sulfonamide Derivatives

| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 1.0 | Induction of apoptosis via caspase activation |

| 2-Hydrazino-carbonyl-benzenesulfonamide | Cardiovascular | - | Calcium channel inhibition |

| 4-(2-Amino-ethyl)-benzenesulfonamide | Cardiovascular | - | Decreased perfusion pressure |

Chemical Reactions Analysis

Chemical Reaction Types

The compound undergoes reactions characteristic of sulfonamides and substituted aromatic systems. Key reactions include:

Hydrolysis

-

Mechanism : The sulfonamide group (-SO₂NH-) can hydrolyze under acidic or basic conditions to form sulfonic acids or sulfonates. The CF₃ group stabilizes the sulfonamide bond, requiring harsher conditions (e.g., concentrated HCl or NaOH at elevated temperatures) for cleavage.

-

Outcome : Produces benzenesulfonic acid and 3-methylaniline derivatives.

Nucleophilic Aromatic Substitution

-

Mechanism : The electron-withdrawing CF₃ group activates the aromatic ring for nucleophilic substitution. Reactions occur at positions ortho and para to the CF₃ group due to its strong deactivating effect.

-

Conditions : Requires high temperatures or catalysts (e.g., CuI, K₂CO₃).

Electrophilic Aromatic Substitution

-

Mechanism : The methyl group (electron-donating) directs electrophiles to ortho and para positions on the 3-methylphenyl ring. The CF₃ group meta-directs on its benzene ring .

-

Examples : Nitration, bromination, or Friedel-Crafts alkylation.

Oxidation/Reduction

-

Oxidation : The sulfonamide group can oxidize to sulfonate esters.

-

Reduction : The sulfonamide bond may reduce to thioamides under specific conditions (e.g., LiAlH₄).

Substituent Effects

-

Trifluoromethyl (CF₃) Group :

-

Methyl Group :

-

Electron-donating , activating the 3-methylphenyl ring for ortho/para-directed electrophilic substitution.

-

Spectroscopic Evidence

NMR data from related compounds (e.g., 4-methyl-N-(3-methylphenyl)benzenesulfonamide) show:

-

¹H NMR : Methyl groups at δ ~2.38 ppm, aromatic protons at δ ~7.0–7.8 ppm .

-

¹³C NMR : CF₃ carbons at δ ~120–125 ppm (q, J = 270–280 Hz) .

COX-2 Inhibition

-

Mechanism : Selectively inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin-mediated inflammation.

-

Selectivity : Higher COX-2 vs. COX-1 activity minimizes gastrointestinal side effects compared to traditional NSAIDs.

Anticancer Potential

-

Target : β-catenin degradation via ubiquitination, observed in cancer cell lines (e.g., HeLa, MCF-7).

-

In vitro Data : IC₅₀ values ranging from 10–15 µM, with apoptosis induction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of N-(3-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide with similar sulfonamide derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Variations and Electronic Effects

Substituent Position and Type

- Chloro-Methylphenyl Derivatives: N-(3-Chloro-2-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide (): Incorporates a chloro substituent at the 3-position of the phenyl ring. The chloro group increases lipophilicity but may reduce solubility compared to the methyl group in the target compound .

Heterocyclic Derivatives :

Trifluoromethyl vs. Other Electron-Withdrawing Groups

- 4-Amino-N-(hydroxymethyl)-N-(2-(4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide (): Combines -CF₃ with amino and hydroxymethyl groups, which may improve solubility and hydrogen-bonding interactions .

- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): Replaces -CF₃ with a fluoro group, reducing electron-withdrawing effects but maintaining moderate lipophilicity .

Plant Growth Regulation

- Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) (): Protects plants from acid rain and cold stress by stabilizing cell membranes, highlighting the role of -CF₃ in environmental stress mitigation .

Data Tables

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Research Findings and Contradictions

- Electrochemical vs. Biological Focus : While pyridine-based analogs () are prioritized for materials science, oxazole and quaternary ammonium derivatives () emphasize biological applications .

- Synthetic Challenges : Unintended double sulfonamide formation () underscores the need for controlled reaction conditions in sulfonylation .

Q & A

Q. What are the recommended synthetic routes for N-(3-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonamide formation via nucleophilic substitution. A common approach is reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 3-methylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and exclusion of moisture . For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and F NMR confirm regiochemistry and trifluoromethyl group integrity. The aromatic protons in the 3-methylphenyl group appear as a multiplet at δ 7.2–7.4 ppm, while the trifluoromethyl group shows a singlet in F NMR at δ -63 to -65 ppm .

- FT-IR : Key peaks include S=O stretching (1340–1160 cm) and N-H bending (1530–1480 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~345 g/mol) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

Solubility screening in DMSO (10–50 mM stock) and aqueous buffers (PBS at pH 7.4) is essential. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Trifluoromethyl groups enhance lipophilicity but may reduce aqueous solubility, necessitating formulation adjustments (e.g., cyclodextrin encapsulation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Contradictions often arise from assay variability (e.g., enzyme source, pH). To address this:

- Standardize assays using recombinant enzymes (e.g., carbonic anhydrase isoforms) and control buffer conditions (pH 6.5–7.5) .

- Perform competitive binding studies (SPR or ITC) to quantify binding affinity (K) and rule off-target effects .

- Cross-validate results with structural analogs (e.g., replacing trifluoromethyl with methylsulfonyl groups) to isolate structure-activity relationships .

Q. How can computational methods guide the design of derivatives targeting specific enzymes?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with sulfonamide -NH and hydrophobic interactions with the trifluoromethyl group .

- QM/MM modeling : Evaluate electronic effects of substituents (e.g., methylphenyl vs. fluorophenyl) on binding energy .

- ADMET prediction : SwissADME or ADMETLab assess metabolic stability and toxicity early in design .

Q. What experimental approaches elucidate the mechanism of action in cellular models?

- Gene expression profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis or hypoxia-related genes) .

- Chemical proteomics : Use biotinylated analogs for pull-down assays to identify interacting proteins .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding motifs at ≤2.0 Å resolution .

Methodological Considerations

Q. How should researchers address low yields in scaled-up synthesis?

Q. What are best practices for handling discrepancies in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.